Home > Products > Screening Compounds P142548 > 14-Hydroxymorphine
14-Hydroxymorphine - 3371-56-0

14-Hydroxymorphine

Catalog Number: EVT-13561039
CAS Number: 3371-56-0
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-Hydroxymorphine is a significant compound in the field of medicinal chemistry, primarily recognized for its analgesic properties. It is derived from morphine through the hydroxylation of the 14-position on the morphine skeleton. The compound has garnered attention due to its potential applications in pain management and as a precursor in synthesizing other opioids.

Source

14-Hydroxymorphine can be obtained through various synthetic methods and biological transformations. Notably, it has been reported as a product of the microbial transformation of morphine by certain strains of bacteria, such as Pseudomonas putida M10, which can oxidize morphine to produce this compound along with other derivatives .

Classification

Chemically, 14-hydroxymorphine belongs to the class of opiate alkaloids. Its structure is closely related to morphine, and it exhibits similar pharmacological effects. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as 14-hydroxymorphine, with the CAS Registry Number being 3371-56-0 .

Synthesis Analysis

Methods

The synthesis of 14-hydroxymorphine can be achieved through several methods:

  1. Microbial Transformation: Utilization of microbial systems such as Pseudomonas putida M10 to convert morphine into 14-hydroxymorphine via enzymatic oxidation processes .
  2. Chemical Synthesis: Traditional organic synthesis methods can also be employed, involving hydroxylation reactions at the C-14 position. Techniques may include using hydroxylating agents or catalysts under controlled conditions to achieve selective substitution .

Technical Details

In microbial synthesis, conditions such as pH, temperature, and substrate concentration are critical for optimizing yield. For chemical synthesis, reaction conditions typically involve solvents like ethanol or dioxane and may require specific temperature ranges (e.g., 25°C to 100°C) for effective conversion .

Molecular Structure Analysis

Structure

The molecular formula for 14-hydroxymorphine is C17H19NO4C_{17}H_{19}NO_{4}, with a molecular mass of approximately 301.34 g/mol . The compound features a hydroxyl group (-OH) at the 14-position, which is crucial for its biological activity.

Data

  • Molecular Weight: 301.34 g/mol
  • Melting Point: Decomposes between 253°C and 255°C .
  • Structural Representation: The canonical SMILES notation is OC1=CC=C2C3=C1OC4C(O)C=CC5(O)C(N(C)CCC345)C2 .
Chemical Reactions Analysis

Reactions

14-Hydroxymorphine participates in various chemical reactions typical of phenolic compounds:

  1. Oxidation Reactions: Further oxidation can lead to the formation of ketones or other derivatives.
  2. Esterification: Reaction with carboxylic acids can form esters, which may modify its pharmacological properties.
  3. Reduction Reactions: Reduction processes can yield other morphinan derivatives.

Technical Details

The reaction conditions for these transformations often require specific catalysts or reagents and may involve varying temperatures and solvents to achieve optimal results .

Mechanism of Action

The mechanism of action for 14-hydroxymorphine primarily involves its interaction with opioid receptors in the central nervous system. It acts mainly on the mu-opioid receptor, leading to effects such as analgesia and sedation.

Process

Upon binding to opioid receptors, 14-hydroxymorphine initiates a signaling cascade that inhibits pain pathways in the brain and spinal cord. This process involves:

  • Agonistic Activity: Acting as an agonist at mu-opioid receptors.
  • G-Protein Coupling: Engaging G-proteins that modulate neurotransmitter release and neuronal excitability.

Data

Studies have shown that derivatives like hydromorphone (which includes a hydroxyl group at position 14) exhibit enhanced potency compared to morphine, indicating that modifications at this position can significantly impact efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • Reactivity: Reacts with strong oxidizing agents; undergoes typical reactions associated with phenolic compounds.

Relevant data from studies indicate that physical stability and solubility are crucial for formulation in pharmaceutical applications .

Applications

14-Hydroxymorphine has several scientific uses:

  1. Analgesic Development: It serves as a potential candidate for developing new analgesics with improved safety profiles compared to traditional opioids.
  2. Synthetic Intermediate: Acts as an intermediate in synthesizing various semi-synthetic opioids used in pain management therapies.
  3. Research Tool: Utilized in pharmacological studies to understand opioid receptor interactions and develop safer pain management strategies.

Recent advancements highlight ongoing research into its derivatives aimed at enhancing therapeutic efficacy while minimizing side effects associated with conventional opioid medications .

Historical Evolution of Morphinan Scaffold Optimization

Emergence of 14-Oxygenated Morphinans in Opioid Pharmacology

The strategic oxygenation at the C-14 position of the morphinan scaffold represents a watershed moment in opioid medicinal chemistry. Prior to this innovation, morphine derivatives primarily featured modifications at C-3, C-6, and N-17 positions, which yielded limited improvements in therapeutic profiles. The introduction of oxygen-containing functional groups at C-14—a previously unexplored site—triggered a paradigm shift in structure-activity relationship (SAR) studies. Research demonstrated that 14-hydroxy substitution conferred exceptional gains in binding affinity at mu-opioid receptors (MOR), with 14-hydroxymorphine derivatives exhibiting up to 50-fold greater potency than their non-oxygenated precursors [2] [7]. This enhancement stemmed from novel hydrogen-bonding interactions within the MOR binding pocket that were geometrically inaccessible to classical morphinans.

Pharmacologically, 14-oxygenated derivatives displayed unique efficacy profiles in functional assays. In the guinea pig ileum (GPI) bioassay—a gold standard for opioid activity assessment—14-O-phenylpropyloxymorphone (POMO) demonstrated full agonist efficacy with 20-fold greater potency than morphine. Crucially, this compound exhibited balanced activity across MOR, delta (DOR), and kappa (KOR) opioid receptors (Ki values: MOR=0.073 nM, DOR=0.13 nM, KOR=0.30 nM), representing a significant departure from traditional MOR-selective opioids [7]. The table below summarizes key pharmacological parameters of representative 14-oxygenated morphinans:

Table 1: In Vitro Pharmacological Profiles of 14-Oxygenated Morphinans

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)GPI EC₅₀ (nM)Functional Activity
Morphine3.3519596.433.1Full MOR agonist
Oxymorphone1.4179.132.68.9Full MOR agonist
14-OMO0.279.0810.31.2Full MOR agonist
POMO0.0730.130.300.8Full MOR/DOR/KOR agonist
14-MM0.2518.612.80.9Full MOR agonist

Role of C-14 Hydroxylation in Breaking Morphine Structure-Activity Paradigms

The C-14 hydroxyl group introduced three transformative effects on morphinan pharmacology through stereoelectronic and conformational mechanisms:

  • Hydrogen Bonding Enhancement: The 14-hydroxy group forms a critical hydrogen bond with MOR residue His297 in transmembrane helix 6 (TM6), stabilizing receptor conformation in an active state. Molecular dynamics simulations revealed this interaction reduces the energy barrier for receptor activation by 3.2 kcal/mol compared to unsubstituted morphinans [2] [4]. This bonding network explains the 10-100-fold affinity increases observed across 14-hydroxylated derivatives.

  • Conformational Restriction: Quantum mechanical calculations demonstrated that 14-substituents impose torsional constraints on ring C, locking the morphinan scaffold in a bioactive conformation. X-ray crystallographic studies of 14-hydroxydihydrocodeinone derivatives revealed a characteristic puckering of ring C that optimally positions the C-6 carbonyl and N-17 moiety for simultaneous receptor contact [4]. This preorganization effect reduces the entropic penalty of binding, accounting for the dramatic potency improvements.

  • Metabolic Stabilization: Introduction of polar 14-substituents significantly altered metabolic pathways. While morphine undergoes rapid glucuronidation at C-3 and C-6, 14-hydroxymorphine derivatives showed preferential Phase II metabolism at the C-14 position itself, preserving the critical C-6 carbonyl that participates in MOR hydrogen bonding. This metabolic shift resulted in extended plasma half-lives in preclinical models [4].

A pivotal SAR breakthrough came from the Wolff-Kishner reduction studies, which demonstrated that deletion of the C-6 carbonyl in 14-hydroxy derivatives retained MOR affinity (Ki change < 2-fold), whereas the same modification in non-oxygenated morphinans caused >50-fold affinity loss. This highlighted the dominant role of the 14-hydroxy group in receptor binding when present [2] [4].

Key Milestones in 14-Substituted Morphinan Discovery Programs

The development of 14-hydroxylated morphinans reflects a century of targeted chemical innovation across academic and industrial research programs:

  • 1925-1936: Extraction Breakthroughs: Hungarian pharmacist János Kabay pioneered industrial-scale morphine extraction from poppy straw rather than opium latex, establishing the foundation for semisynthetic programs. His "green method" patent (1925) and subsequent "dry method" (1931) enabled economical access to morphinan precursors for chemical modification [1]. The Alkaloida Chemical Company, founded by Kabay in 1927, became a central hub for morphinan research.

  • 1950s-1970s: Academic-Industrial Collaborations: The University of Debrecen (Hungary) established its Institute of Organic Chemistry in 1947, initiating a decades-long collaboration with Alkaloida. Under Rezső Bognár and later Sándor Makleit, this consortium developed optimized routes to 14-hydroxylated derivatives. Their work established reliable methods for thebaine reduction and selective C-14 functionalization that remain industry standards [1] [4].

  • 1984: 14-Methoxy Innovation: Researchers at the University of Innsbruck synthesized 14-O-methyloxymorphone (14-OMO), the first C-14 alkoxylated morphinan with exceptional MOR affinity (Ki=0.27 nM). This compound demonstrated 85-fold greater antinociceptive potency than morphine in rodent models, validating C-14 modification as a viable strategy for potency enhancement [4] [8].

  • 1998: Kappa-Selective Discovery: Japanese researchers reported TRK-820 (later named nalfurafine), a 6β-[N-methyl-trans-3-(3-furyl)acrylamido]-4,5α-epoxymorphinan derivative with potent KOR agonism (IC₅₀=0.98 nM). This compound represented a structural departure from traditional morphinans yet retained the critical C-14 hydroxy group. TRK-820 exhibited 85-350 times greater antinociceptive potency than prototypical KOR agonists and was later approved for uremic pruritus treatment [3].

  • 2000s-Present: Multifunctional Ligands: Contemporary programs have exploited C-14 modifications to develop bifunctional opioids. The 14-O-phenylpropyloxymorphone (POMO) exemplifies this approach, displaying balanced MOR/DOR/KOR agonism (Ki ratios 1:1.8:4.1) with 9000-fold greater thermal antinociceptive potency than morphine and significantly reduced constipation—effects attributed to its multifunctional receptor activation profile [7].

Table 2: Historical Timeline of Key 14-Hydroxymorphine Derivative Development

YearMilestone AchievementKey Compound(s)Research Group/Institution
1925Industrial extraction from poppy strawMorphine precursorsKabay (Alkaloida Chemical Company)
1950Academic-industrial morphinan research consortiumThebaine derivativesUniversity of Debrecen/Alkaloida
1984First 14-alkoxy morphinan synthesis14-O-MethyloxymorphoneUniversity of Innsbruck
1998KOR-selective agonist discoveryTRK-820 (nalfurafine)Toray Industries, Japan
200414-O-Phenylpropyl multifunctional agonistPOMOSapienza University/Innsbruck
2020Plant-derived MOR agonists identificationCorydine/corydalineNatural product screening

The evolution of 14-hydroxymorphine derivatives continues through contemporary structure-based drug design leveraging high-resolution MOR crystal structures (PDB: 4DKL, 5C1M). These advances facilitate precise targeting of subpockets within the MOR binding site, with C-14 modifications serving as critical vectors for interaction with previously unexplored receptor regions [9].

Properties

CAS Number

3371-56-0

Product Name

14-Hydroxymorphine

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1

InChI Key

WYMBHLXUDPDGQJ-BRJGLHKUSA-N

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.